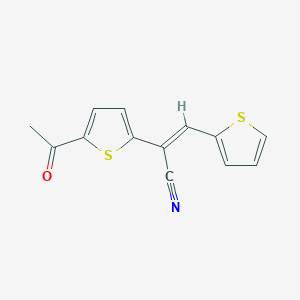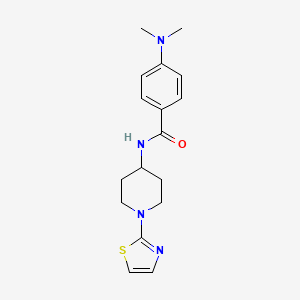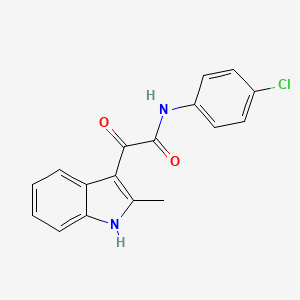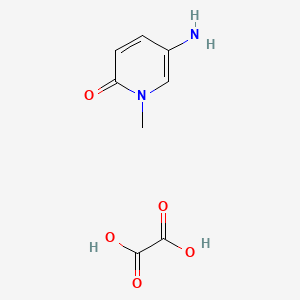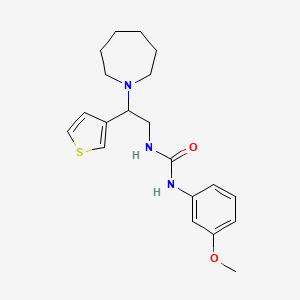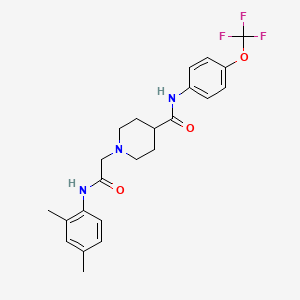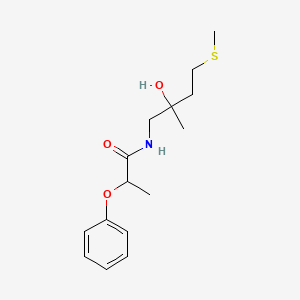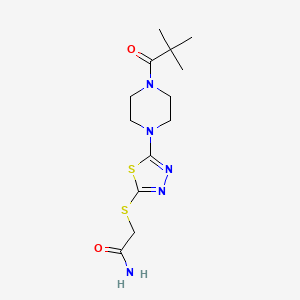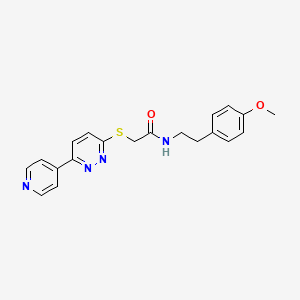
N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, including its atomic arrangement and bonding.Chemical Reactions Analysis
This would involve a detailed analysis of the chemical reactions the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This would involve a detailed analysis of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Pyridazinone Derivatives and Antinociceptive Activity
Research involving pyridazinone derivatives, closely related to the chemical structure , demonstrates significant antinociceptive activity. These studies suggest that compounds like N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide could be valuable in developing new analgesic agents. For example, the synthesis and evaluation of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives have been conducted, revealing that most compounds exhibited higher potency than aspirin in animal models, indicating promising applications in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Insecticidal Activity of Pyridine Derivatives
Another area of research involves the synthesis and toxicity evaluation of pyridine derivatives against pests. The insecticidal activity of these compounds, through their structural modifications, has been investigated, showing promising results against specific aphid species. This indicates potential agricultural applications, where compounds like N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide could be tailored to control pest populations effectively (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Synthesis of Heterocycles and Biological Activity
The compound's core structure is useful in synthesizing various heterocycles, which are crucial in medicinal chemistry for developing new drugs with potential anticancer, antimicrobial, and antiproliferative properties. Research has demonstrated the utility of similar compounds in synthesizing novel heterocyclic compounds, indicating the chemical's versatility in contributing to drug discovery and development (Gaby, Kamal El Dean, Gaber, Eyada, & Al Kamali, 2003).
Anticonvulsant Agents from Thioacetamide Derivatives
The synthesis and pharmacological evaluation of S-acetamide derivatives of thio-compounds for anticonvulsant activity are another important area. Studies have shown that derivatives structurally related to N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide exhibit moderate anticonvulsant activity, suggesting potential applications in developing new treatments for epilepsy (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Safety And Hazards
This would involve a detailed analysis of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthesis methods, applications, or investigations into its properties.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-26-17-4-2-15(3-5-17)8-13-22-19(25)14-27-20-7-6-18(23-24-20)16-9-11-21-12-10-16/h2-7,9-12H,8,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEVLUFYOLSDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

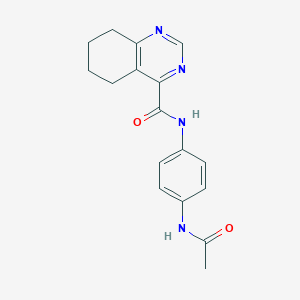
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2736072.png)
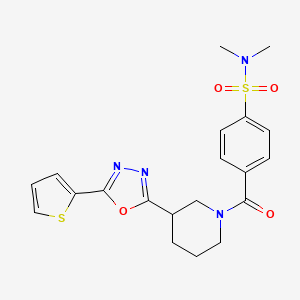
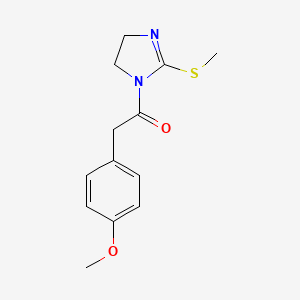
![N-Benzo[1,3]dioxol-5-yl-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide](/img/structure/B2736077.png)
